molecular formula C8H15Cl B13196444 (1-Chloropropan-2-YL)cyclopentane

(1-Chloropropan-2-YL)cyclopentane

Cat. No.: B13196444
M. Wt: 146.66 g/mol
InChI Key: CRTBHKMHLVEIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloropropan-2-YL)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 1-chloropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of dicyclopentadiene to form cyclopentane, followed by the chlorination of cyclopentane with 1-chloropropan-2-ol. This process is carried out in a continuous flow reactor to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropan-2-YL)cyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Scientific Research Applications

(1-Chloropropan-2-YL)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chloropropan-2-YL)cyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. In oxidation reactions, the compound undergoes electron transfer to form oxidized products .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with similar reactivity but lacks the 1-chloropropan-2-yl group.

    1-Chloropropane: A linear alkane with a chlorine substituent, but without the cyclopentane ring.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group instead of a chlorine atom.

Uniqueness

(1-Chloropropan-2-YL)cyclopentane is unique due to the presence of both a cyclopentane ring and a 1-chloropropan-2-yl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-chloropropan-2-ylcyclopentane

InChI

InChI=1S/C8H15Cl/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3

InChI Key

CRTBHKMHLVEIQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.